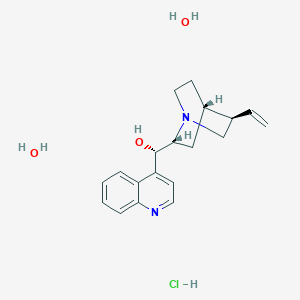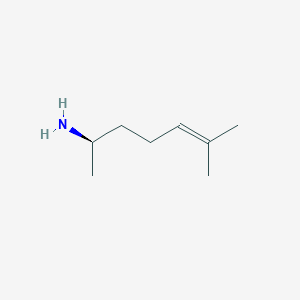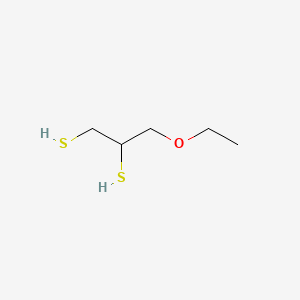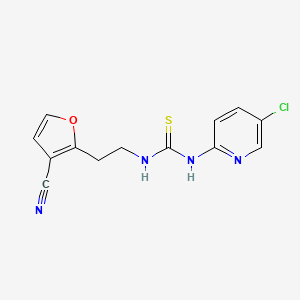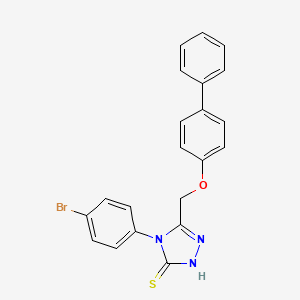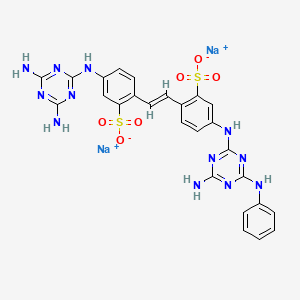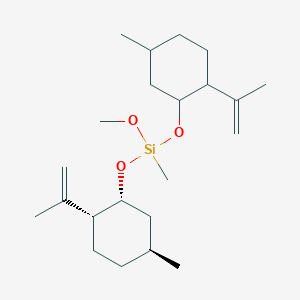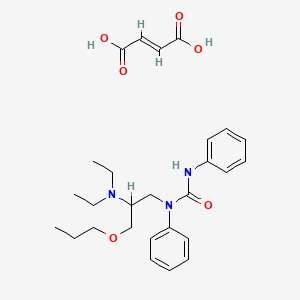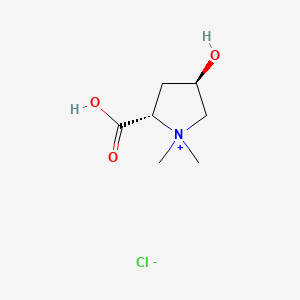![molecular formula C22H42N2 B12725683 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine CAS No. 93805-07-3](/img/structure/B12725683.png)
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine is a complex organic compound with a unique structure. It is characterized by multiple methyl groups and a cyclohexane ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine involves several steps, typically starting with the preparation of the cyclohexane ring. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Common reagents for substitution reactions include halogens and acids, which can replace specific groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or alcohols, while reduction could produce alkanes or amines.
Applications De Recherche Scientifique
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular function and signaling pathways. The exact pathways involved can vary depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,3-Trimethyltricyclo[2.2.1.02,6]heptane: This compound shares a similar cyclohexane structure but differs in its functional groups and overall reactivity.
Cyclofenchene: Another related compound with a similar backbone but distinct chemical properties.
Uniqueness
1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine stands out due to its specific arrangement of methyl groups and the presence of multiple imine functionalities. This unique structure contributes to its diverse reactivity and wide range of applications in various fields.
Propriétés
Numéro CAS |
93805-07-3 |
|---|---|
Formule moléculaire |
C22H42N2 |
Poids moléculaire |
334.6 g/mol |
Nom IUPAC |
N-[[5-(3,3-dimethylbutan-2-ylideneamino)-1,3,3-trimethylcyclohexyl]methyl]-3,3-dimethylbutan-2-imine |
InChI |
InChI=1S/C22H42N2/c1-16(19(3,4)5)23-15-22(11)13-18(12-21(9,10)14-22)24-17(2)20(6,7)8/h18H,12-15H2,1-11H3 |
Clé InChI |
RPBFAJAXXBIRDR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCC1(CC(CC(C1)(C)C)N=C(C)C(C)(C)C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


